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Compound of Interest

Compound Name: Risedronic acid sodium

Cat. No.: B10787391

Introduction

Risedronic acid sodium, a pyridinyl bisphosphonate, is a potent inhibitor of bone resorption
used in the treatment and prevention of osteoporosis.[1] Accurate quantification of the active
pharmaceutical ingredient (API) in tablet formulations is crucial for ensuring product quality,
safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV)
detection is a widely used, robust, and reliable analytical technique for this purpose. This
document provides a detailed protocol for the quantification of risedronic acid sodium in
tablets using a validated reversed-phase HPLC-UV method, consistent with ICH guidelines.[2]

[3]

Chromatographic Method and Instrumentation

Areversed-phase HPLC method is employed for the separation and quantification of risedronic
acid. The method utilizes a C18 column with a buffered mobile phase, providing a rapid and
efficient analysis.

Table 1: HPLC-UV Chromatographic Conditions
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Parameter Specification

Agilent 1200 series or equivalent with

HPLC System
UVIDAD detector[2]

Waters Atlantis dC18 (150 mm x 3.9 mm; 5 ym)

Column )
or equivalent[2][3]
Potassium phosphate buffer (pH 2.9) and

) potassium edetate buffer (pH 9.5) (1:2 v/v), with

Mobile Phase ] ) ] ]
the final pH adjusted to 6.8 using phosphoric
acid[2][3]

Flow Rate 1.0 mL/min[2][3][4][5]

Injection Volume 20 pL[2]

Column Temperature 30 °C[2][3]

UV Detection 263 nm[2][3]

Run Time Approximately 3.0 minutes[2][3]

| Retention Time | Approximately 1.3 minutes|[2] |

Note: Due to the chelating nature of bisphosphonates, using a bio-inert or non-metallic LC
system is recommended to avoid peak tailing and unspecific retention caused by interactions
with metal components.[6][7]

Experimental Protocols
2.1. Preparation of Mobile Phase and Solutions

o Potassium Phosphate Buffer (pH 2.9): Prepare an aqueous solution of potassium phosphate
and adjust the pH to 2.9 with phosphoric acid.

o Potassium Edetate Buffer (pH 9.5): Prepare an aqueous solution of potassium edetate
(EDTA potassium salt) and adjust the pH to 9.5.[8]
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» Mobile Phase: Mix the Potassium Phosphate Buffer and Potassium Edetate Buffer in a 1:2
(v/v) ratio. Adjust the final pH of the mixture to 6.8 using phosphoric acid.[2][3] Filter the
mobile phase through a 0.45 um membrane filter and degas before use.

» Diluent: Deionized water can be used as the diluent for preparing standard and sample
solutions.[2]

2.2. Standard Solution Preparation

e Standard Stock Solution (140 pg/mL): Accurately weigh about 14 mg of Risedronate Sodium
reference standard and transfer it into a 100 mL volumetric flask.[2]

o Add approximately 70 mL of deionized water, sonicate to dissolve, and then dilute to the
mark with deionized water. Mix thoroughly.[2]

o Working Standard Solutions (14-140 pg/mL): Prepare a series of at least five working
standard solutions by performing serial dilutions of the Standard Stock Solution with
deionized water to cover the desired concentration range (e.g., 14, 21, 42, 84, and 140
png/mL).[2] These solutions are used to construct the calibration curve.

2.3. Sample Preparation (from Tablets)

e Weigh and Crush: Take a representative number of tablets (e.g., ten tablets), weigh them,
and calculate the average tablet weight.[2] Finely crush the tablets into a homogeneous
powder using a mortar and pestle.

» Dissolve and Extract: Accurately weigh a portion of the tablet powder equivalent to a specific
amount of risedronate sodium and transfer it to a suitable volumetric flask (e.g., 250 mL).[2]

o Add approximately 150 mL of the mobile phase to the flask. Shake for 10 minutes and then
sonicate for a minimum of 5 minutes to ensure complete dissolution of the API.[2]

 Dilute: Allow the solution to cool to room temperature and dilute to the final volume with the
mobile phase. Mix well.

« Filter: Filter a portion of the solution through a 0.45 um syringe filter, discarding the first few
mL of the filtrate. The resulting clear solution is the test solution ready for injection.
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2.4. Analytical Procedure

System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through
the column until a stable baseline is achieved.

o System Suitability: Inject the standard solution multiple times (e.g., five or six injections) to
verify the system's suitability for the analysis. Key parameters like peak area precision
(RSD), tailing factor, and theoretical plates should meet the predefined acceptance criteria
(e.g., RSD < 2.0%).

o Calibration Curve: Inject each of the working standard solutions in triplicate. Plot a graph of
the mean peak area versus the concentration and perform a linear regression analysis to
obtain the calibration curve.

o Sample Analysis: Inject the prepared sample solutions in triplicate.

o Quantification: Calculate the concentration of risedronic acid sodium in the sample solution
using the linear regression equation obtained from the calibration curve. Determine the
amount of risedronic acid sodium per tablet based on the sample weight and average
tablet weight.

Method Validation Summary

The described HPLC-UV method has been validated according to ICH guidelines,
demonstrating its suitability for the intended purpose.[2][3] The quantitative results are
summarized below.

Table 2: Summary of Method Validation Parameters
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Parameter Result Specification
Linearity Range 14 - 140 pg/mL[2][3] -

Correlation Coefficient (r?) 0.9994[2][3] >0.999
Accuracy (% Recovery) 101.84%]2][3] 98.0 - 102.0%
Precision (% RSD) <2.0% <2.0%

Limit of Detection (LOD) 0.254 pg/mL[6] Reportable
Limit of Quantification (LOQ) 0.849 pg/mL[6] Reportable

| Specificity | No interference from placebo or excipients observed. | No interference at the

retention time of the analyte. |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of risedronic acid
sodium in tablets.
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Caption: Workflow for Risedronic Acid Quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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